

SRT2104: A Technical Guide to a Selective SIRT1 Activator

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT2104, also known as GSK2245840, is a pioneering, first-in-class, and highly selective small molecule activator of Sirtuin 1 (SIRT1).[1] SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including energy metabolism, stress responses, and longevity.[1][2] Developed by Sirtris Pharmaceuticals, SRT2104 has been the subject of numerous preclinical and clinical investigations for its therapeutic potential in a variety of age-related and metabolic diseases, including type 2 diabetes, neurodegenerative disorders, and inflammatory conditions.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to SRT2104.

Chemical Structure and Properties

SRT2104 is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity is well-defined by its IUPAC name, SMILES notation, and other identifiers.



Property	Value	Reference(s)
IUPAC Name	4-methyl-N-[2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][5] [6]thiazol-6-yl]phenyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide	[1][3][6]
SMILES	CC1=C(SC(=N1)C2=CN=CC= C2)C(=O)NC3=CC=CC=C3C4 =CN5C(=CSC5=N4)CN6CCO CC6	[3]
Chemical Formula	C26H24N6O2S2	[1][3]
Molecular Weight	516.64 g/mol	[1][3]
CAS Number	1093403-33-8	[3]
Appearance	Crystalline solid	[7]
Solubility	Soluble in DMSO and dimethylformamide (approx. 2 mg/mL). Slightly soluble in ethanol and PBS (pH 7.2).	[7][8][9]

Mechanism of Action: SIRT1 Activation

SRT2104 functions as an allosteric activator of SIRT1.[10] It binds to a site on the N-terminus of the SIRT1 enzyme, distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates.[11][12] This leads to a more efficient deacetylation of key cellular proteins. The activation of SIRT1 by SRT2104 has been shown to be 1000 times more potent than that of resveratrol, a natural SIRT1 activator.[8]

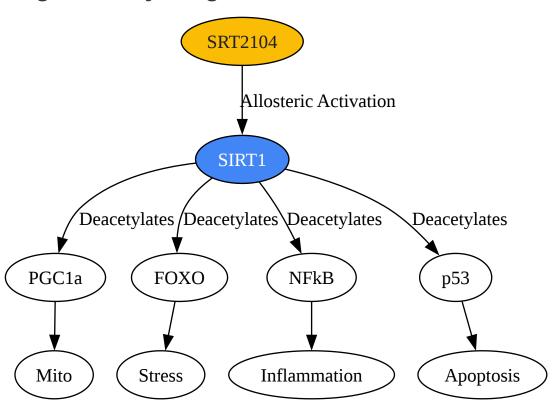
The downstream effects of SRT2104-mediated SIRT1 activation are vast and impact numerous signaling pathways. Key substrates of SIRT1 include:

• Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC- 1α): Deacetylation of PGC- 1α promotes mitochondrial biogenesis and function.[13]



- Forkhead box O (FOXO) transcription factors: Activation of FOXO proteins is involved in stress resistance and longevity.[5]
- Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): Deacetylation of the p65 subunit of NF-κB suppresses its transcriptional activity, leading to anti-inflammatory effects.[14][15]
- p53: Deacetylation of p53 can inhibit apoptosis and promote cell survival under stress conditions.[8]

Signaling Pathway Diagram```dot



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Caption: A general experimental workflow for evaluating the efficacy of SRT2104 in a preclinical mouse model of disease.

Quantification of SRT2104 in Brain Tissue

[16]



- Homogenization: Homogenize brain tissue samples.
- Extraction: Extract SRT2104 from the homogenate using acetonitrile.
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Dilution: Dilute the supernatant containing SRT2104 with an equal volume of water.
- LC/MS/MS Analysis: Inject the diluted supernatant into a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer.
 - Ionization Mode: Atmospheric pressure chemical ionization (APCI).
 - Parent Ion (m/z): 517.3
 - Product Ion (m/z): 203.3
- Quantification: Use a standard curve generated from known concentrations of SRT2104 to determine the concentration in the brain samples.

Clinical Development and Future Perspectives

SRT2104 has undergone several Phase I and Phase II clinical trials in various indications, including type 2 diabetes, psoriasis, and in elderly volunteers. [3][7][17]These trials have demonstrated that SRT2104 is generally well-tolerated. [18]While some studies showed promising biological effects, such as improvements in lipid profiles, consistent clinical efficacy has been challenging to establish, partly due to high pharmacokinetic variability. [3][19][17] Despite the discontinuation of its clinical development for certain indications, SRT2104 remains a valuable research tool for elucidating the roles of SIRT1 in health and disease. Its high selectivity and in vivo activity make it a critical compound for preclinical studies aimed at understanding the therapeutic potential of SIRT1 activation. Future research may focus on developing formulations of SRT2104 with improved pharmacokinetic profiles or on identifying patient populations that are most likely to respond to SIRT1 activation therapy.

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